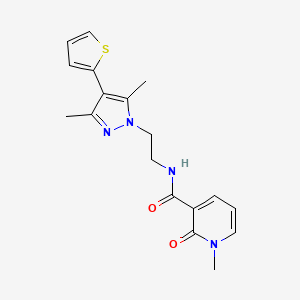
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H20N4O2S and its molecular weight is 356.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential biological activities. This article reviews its synthesis, structural characteristics, and biological evaluation based on diverse research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a thiophene ring, a pyrazole moiety, and a dihydropyridine structure. The molecular formula is C15H22N4O3S, and its molecular weight is approximately 350.43 g/mol. The detailed structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic routes often include:
- Formation of the thiophene and pyrazole intermediates through cyclization reactions.
- Coupling reactions to attach the dihydropyridine moiety.
- Purification via recrystallization or chromatography to obtain the final product in high yield.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that derivatives containing pyrazole and thiophene exhibit significant antimicrobial properties against various pathogens. For instance:
- Inhibitory Effects : Compounds were tested against multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus, demonstrating effective inhibition at low concentrations .
Anticancer Activity
The anticancer potential of this compound has been evaluated using several cancer cell lines:
- Cell Viability Assays : In vitro studies using A549 lung adenocarcinoma cells revealed that certain derivatives reduced cell viability significantly, indicating potential cytotoxic effects .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 15 | A549 |
| Compound B | 25 | HCT116 |
Anti-inflammatory Properties
The compound's anti-inflammatory effects have also been documented. It has been shown to inhibit pro-inflammatory cytokines in cell culture models, suggesting its potential in treating inflammatory diseases .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways related to cell growth and apoptosis.
Case Studies
Several studies have highlighted the biological relevance of this compound:
- Anticancer Study : A study conducted on various pyrazole derivatives showed that modifications in the dihydropyridine structure significantly enhanced anticancer activity against A549 cells .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against resistant strains and found that the compound exhibited comparable efficacy to standard antibiotics .
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-12-16(15-7-5-11-25-15)13(2)22(20-12)10-8-19-17(23)14-6-4-9-21(3)18(14)24/h4-7,9,11H,8,10H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACZHMPXTZUBQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC=CN(C2=O)C)C)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














